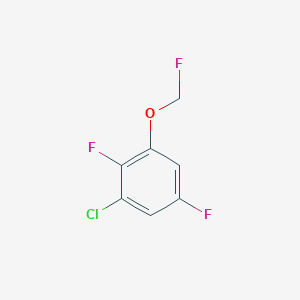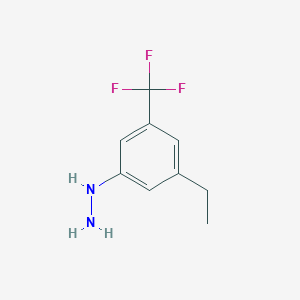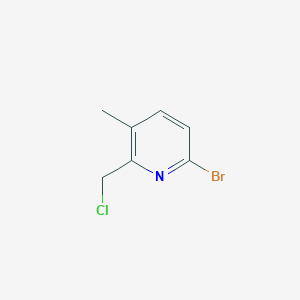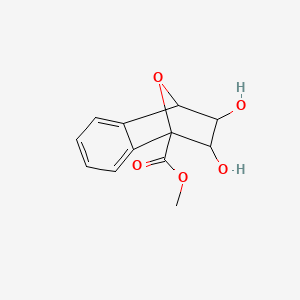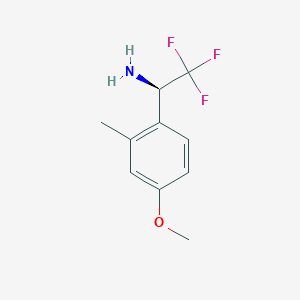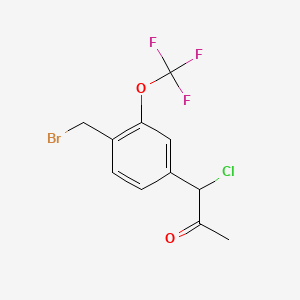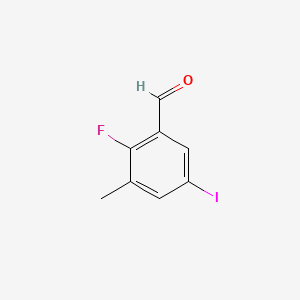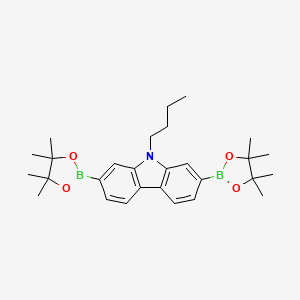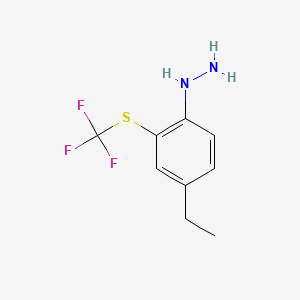
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with ethyl and trifluoromethylthio groups
Métodos De Preparación
The synthesis of 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of corresponding hydrazine derivatives with ethyl acetoacetate . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0-78°C for durations of 1-16 hours . Industrial production methods may involve scalable solvent-free reactions to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine group.
Common reagents used in these reactions include bases, acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific substituents and chemical properties
Propiedades
Fórmula molecular |
C9H11F3N2S |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
[4-ethyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2S/c1-2-6-3-4-7(14-13)8(5-6)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
Clave InChI |
CXSTYTIZNUMPKD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)NN)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


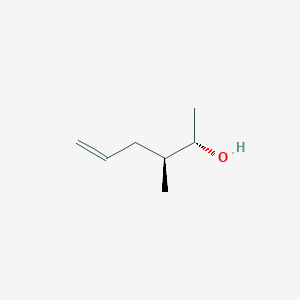
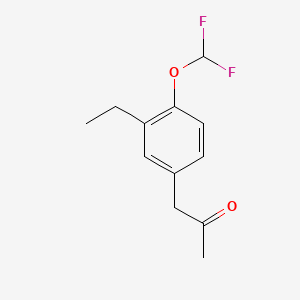
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)

